3-(3-Ethoxyphenyl)thiolan-3-ol
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Overview
Description
3-(3-Ethoxyphenyl)thiolan-3-ol is an organic compound that belongs to the class of thiolanes Thiolanes are five-membered sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)thiolan-3-ol typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)thiolan-3-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Brominated or nitrated derivatives of the ethoxyphenyl group
Scientific Research Applications
3-(3-Ethoxyphenyl)thiolan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)thiolan-3-ol involves its interaction with molecular targets through its thiolane ring and ethoxyphenyl group. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The ethoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)thiolan-3-ol: Similar structure but with a methoxy group instead of an ethoxy group.
3-(3-Propoxyphenyl)thiolan-3-ol: Similar structure but with a propoxy group instead of an ethoxy group.
3-(3-Butoxyphenyl)thiolan-3-ol: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
3-(3-Ethoxyphenyl)thiolan-3-ol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets compared to its methoxy, propoxy, and butoxy analogs .
Properties
IUPAC Name |
3-(3-ethoxyphenyl)thiolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-2-14-11-5-3-4-10(8-11)12(13)6-7-15-9-12/h3-5,8,13H,2,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMTWOXUZVVZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2(CCSC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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